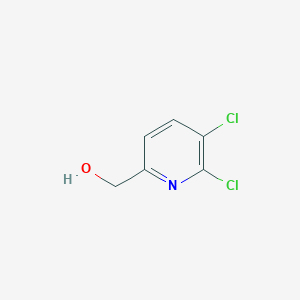

(5,6-Dichloropyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5,6-dichloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGAIINAEFCDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101305107 | |

| Record name | 5,6-Dichloro-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227601-48-0 | |

| Record name | 5,6-Dichloro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloro-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,6-dichloropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Dichloropyridine Architectures in Advanced Chemical Synthesis

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is extensively utilized in drug design and medicinal chemistry. nih.govresearchgate.net Its presence in numerous FDA-approved drugs highlights its profound impact on pharmacological activity. nih.govresearchgate.netnih.gov The introduction of halogen substituents, such as chlorine, onto the pyridine ring creates what are known as halopyridines. These structures, particularly dichloropyridines, are highly valued as intermediates in advanced chemical synthesis for several key reasons.

Dichloropyridine scaffolds serve as versatile platforms for creating diverse molecular libraries. The chlorine atoms act as effective leaving groups in various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the strategic introduction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly substituted pyridines which are often difficult to prepare by other means. nih.gov The regioselectivity of these reactions can often be controlled by the differential reactivity of the chlorine atoms, which is influenced by their position on the pyridine ring. Furthermore, methods like the deprotonative metalation of chloropyridines offer alternative pathways for functionalization. acs.org The stability and reactivity of dichloropyridines make them crucial precursors for pharmaceuticals, agrochemicals, and materials science applications.

Overview of Research Trajectories for Pyridinemethanol Derivatives

Pyridinemethanol derivatives, characterized by a pyridine (B92270) ring bearing a hydroxymethyl (-CH₂OH) group, are a significant class of organic intermediates. The hydroxymethyl group provides a reactive handle for a wide range of chemical transformations, expanding the synthetic utility of the pyridine core.

Current research on pyridinemethanol derivatives follows several key trajectories:

Elaboration into Bioactive Molecules: The primary research focus is their use as precursors for pharmacologically active compounds. The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, which are common functionalities in drug molecules. For instance, pyridine derivatives are investigated as potential kinase inhibitors for treating inflammatory diseases like asthma, where the core structure is systematically modified to optimize biological activity. mdpi.com

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and efficient methods to synthesize and functionalize pyridinemethanols. This includes developing catalytic systems for selective reactions and exploring milder reaction conditions to improve functional group tolerance. nih.govrsc.org

Applications in Medicinal and Agricultural Chemistry: Pyridinemethanol derivatives are integral to the synthesis of compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov In agricultural chemistry, related heterocyclic methanols are used to develop new herbicides and pesticides. The strategic placement of substituents on the pyridine ring is crucial for tuning the biological efficacy and specificity of the final products.

Foundational Academic Perspectives and Emerging Research Avenues for 5,6 Dichloropyridin 2 Yl Methanol

Precursor Synthesis and Regioselective Halogenation in Pyridine Systems

The foundation of synthesizing this compound lies in the controlled formation of appropriately substituted pyridine precursors. This involves the strategic installation of dichloro substituents and the preparation of key intermediates such as pyridine carboxylic acids.

Methodologies for Installing Dichloro Substituents on the Pyridine Nucleus

The introduction of halogen atoms onto the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. nih.gov However, several strategies have been developed to achieve regioselective halogenation.

One common and effective approach involves the use of pyridine N-oxides . The N-oxide group activates the pyridine ring, facilitating halogenation at the 2- and 6-positions. nih.govacs.orgresearchgate.net The reaction of a substituted pyridine N-oxide with a halogenating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce chlorine atoms with high regioselectivity. acs.org The electronic effects of existing substituents on the pyridine N-oxide ring can direct the position of chlorination. acs.org For instance, electron-withdrawing groups can influence the site of halogen incorporation. acs.org Milder and more efficient methods have also been developed, such as using oxalyl chloride to activate the N-oxide, allowing for halogenation under less harsh conditions. researchgate.net

Another strategy involves the use of designed phosphine reagents . nih.govacs.org These reagents can be installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by halide nucleophiles, offering a method for late-stage halogenation of complex molecules. nih.govacs.org

Direct chlorination of pyridine itself often requires harsh conditions and can lead to a mixture of products. However, specific catalysts and conditions can improve selectivity. For example, Lewis acids can be used to promote chlorination.

Preparation of Pyridine Carboxylic Acid Derivatives as Synthetic Intermediates

A crucial intermediate in the synthesis of this compound is a pyridine carboxylic acid, specifically 5,6-Dichloropyridine-2-carboxylic acid. thermofisher.com This intermediate provides the necessary carbonyl group for subsequent reduction to the hydroxymethyl moiety.

One route to dichlorinated pyridine carboxylic acids involves the oxidation of a corresponding substituted pyridine. For instance, 5,6-dichloronicotinic acid can be prepared from the short-distillation residue of 2,3-dichloro-5-trichloromethyl pyridine (DCTC). google.com This process involves catalytic cracking and vacuum distillation to obtain crude oil containing chloropyridine small molecular compounds, which is then treated with an alkaline solution to convert the carboxylic acid into a water-soluble salt. google.com Acidification then precipitates the desired product. google.com

Alternatively, Grignard reactions can be employed. For example, 2,6-dichloropyridine (B45657) can be reacted with magnesium to form a Grignard reagent, which is then carboxylated by bubbling with dry carbon dioxide to yield pyridine-2,6-dicarboxylic acid. chemicalbook.com Similar principles can be applied to prepare other chlorinated pyridine carboxylic acids.

The table below summarizes some of the key intermediates and their properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 1227601-48-0 | C₆H₅Cl₂NO | 178.02 | Not available |

| 5,6-Dichloropyridine-2-carboxylic acid | Not widely available | C₆H₃Cl₂NO₂ | 192.00 | Not available |

| 5,6-Dichloronicotinic acid | 41667-95-2 | C₆H₃Cl₂NO₂ | 192.00 | 164-168 |

| 2,6-Dichloropyridine-3-carboxylic acid | 38496-18-3 | C₆H₃Cl₂NO₂ | 192.00 | 140-143 |

| 2,6-Dichloropyridine | 2402-78-0 | C₅H₃Cl₂N | 147.99 | 87-90 |

| Pyridine N-oxide | 694-59-7 | C₅H₅NO | 95.10 | 65-68 |

Selective Reduction Chemistry for Hydroxymethyl Moiety Introduction

The final key transformation in the synthesis of this compound is the selective reduction of the carboxyl group of a precursor like 5,6-dichloropyridine-2-carboxylic acid to a hydroxymethyl group.

Reductive Transformations of Pyridine Carboxylates

The reduction of carboxylic acids and their esters to primary alcohols is a fundamental transformation in organic synthesis. ncert.nic.in While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose, milder and more selective reagents are often preferred to avoid unwanted side reactions, especially in the presence of other functional groups like the chloro substituents on the pyridine ring. ncert.nic.in

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent known for its chemoselectivity. masterorganicchemistry.com It readily reduces aldehydes and ketones to the corresponding alcohols but is generally unreactive towards esters and carboxylic acids under standard conditions. masterorganicchemistry.comyoutube.com However, the reactivity of NaBH₄ can be enhanced by the addition of certain additives or by changing the reaction conditions.

For instance, the reduction of carboxylic acids with NaBH₄ can be facilitated by the use of additives like iodine or by performing the reaction in specific solvent systems. researchgate.net The NaBH₄/I₂ system is known to reduce carboxylic esters and acids to their corresponding alcohols in good yields. researchgate.net Another approach involves the use of borane-tetrahydrofuran (B86392) complex (BH₃-THF), which is effective for the reduction of carboxylic acids. chemicalbook.com A reported synthesis of (2,5-dichloro-4-pyridinyl)methanol utilizes BH₃-THF to reduce 2,5-dichloropyridine-4-carboxylic acid in good yield. chemicalbook.com

Potassium borohydride (KBH₄) exhibits similar reactivity to NaBH₄ but may offer advantages in certain applications due to differences in solubility and reaction kinetics.

Optimization of Reaction Conditions and Reagent Selection

The choice of reducing agent and the optimization of reaction conditions are critical for achieving a high yield of this compound while preserving the dichloro-substituted pyridine ring.

Key factors to consider include:

Solvent: The choice of solvent can significantly influence the reactivity of the borohydride reagent. Alcohols like methanol or ethanol (B145695) are often used, but aprotic solvents like tetrahydrofuran (B95107) (THF) are also common, particularly when using BH₃-THF. researchgate.netchemicalbook.com

Temperature: Reductions are often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions, followed by warming to room temperature to ensure completion. chemicalbook.com

Additives: As mentioned, additives like iodine or Lewis acids can enhance the reducing power of borohydrides, allowing for the reduction of less reactive functional groups. researchgate.net The use of nickel(II) chloride in conjunction with NaBH₄ has been shown to effect reductive cleavage in the pyridine ring of N-alkylpyridinium derivatives, highlighting the importance of careful reagent selection to avoid unwanted side reactions. nih.gov

Substrate: The specific nature of the pyridine carboxylate derivative (e.g., free acid vs. ester) can also influence the choice of reducing agent and conditions. Esters can sometimes be reduced more readily than the corresponding carboxylic acids with certain borohydride systems.

By carefully controlling these parameters, chemists can achieve the selective and efficient synthesis of this compound, a key intermediate for further chemical elaboration.

Novel and High-Yielding Synthetic Pathways for this compound

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of highly substituted heterocyclic scaffolds like the one found in this compound.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Scaffolds

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org For pyridine scaffolds, catalysts based on palladium, nickel, or copper are widely used to introduce functional groups at specific positions. nih.govnumberanalytics.com

Reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (organozinc), and Stille (organotin) couplings are invaluable for functionalizing pyridine rings. acs.org In the context of synthesizing this compound, these methods could be employed to construct the key C-C bond between the pyridine ring and the hydroxymethyl precursor. For example, a 2-halopyridine derivative could be coupled with a suitable organometallic reagent containing a protected hydroxymethyl group. The versatility of these reactions allows for the assembly of complex molecular frameworks under relatively mild conditions. acs.orgresearchgate.net

Table 2: Overview of Key Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Catalyst (Typical) | Organometallic Reagent | Bond Formed (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Organoboron (R-B(OR)₂) | C(sp²)–C(sp²) |

| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | Organozinc (R-ZnX) | C(sp²)–C(sp³) |

| Stille Coupling | Palladium (Pd) | Organotin (R-SnR'₃) | C(sp²)–C(sp²) |

| Hiyama Coupling | Palladium (Pd) | Organosilicon (R-SiR'₃) | C(sp²)–C(sp²) |

Nucleophilic Aromatic Substitution (SNAr) Strategies in Pyridine Derivatization

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. youtube.com This reactivity is enhanced by the presence of electron-withdrawing substituents, such as the two chlorine atoms in the target molecule's scaffold. Nucleophilic Aromatic Substitution (SNAr) is therefore a key reaction type for the derivatization of chloropyridines. researchgate.net

In SNAr reactions, a nucleophile replaces a leaving group (like a halide) on the aromatic ring. For pyridines, substitution occurs preferentially at the C2 and C4 positions, which are most activated by the ring nitrogen. numberanalytics.combaranlab.org While this reaction is fundamental for introducing various functionalities, it also represents a potential competing pathway during the synthesis of this compound, where the chlorine atoms must be retained in the final product. Careful control of nucleophiles and reaction conditions is essential to prevent unwanted substitution of the chloro groups. nih.gov The reactivity in SNAr reactions is influenced by the leaving group, with fluoride (B91410) often being more reactive than chloride or bromide. nih.gov Lewis acids can also be used to activate the pyridine ring towards nucleophilic attack. researchgate.net

Chemo- and Regioselective Synthesis Considerations

The synthesis of a molecule with multiple functional groups and reactive sites like this compound demands precise control over both chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this synthesis, a key challenge is the selective reduction of a carboxylic acid or ester at the C2 position without affecting the two chlorine atoms or the aromatic pyridine ring. The choice of a mild and selective reducing agent, as discussed in section 2.2.2, is paramount to achieving this.

Regioselectivity concerns the control of the position of attack on the pyridine ring. The inherent electronic properties of the 5,6-dichloropyridine system dictate that the C2, C4, and C6 positions are the most electron-deficient. Any synthetic step involving the introduction of the methanol group or its precursor must be directed specifically to the C2 position. In SNAr reactions, for instance, the regiochemical outcome can be highly sensitive to the substituents present on the ring. wuxiapptec.comwuxiapptec.com Computational studies are often employed to predict the most likely site of reaction by analyzing the energies of transition states for attack at different positions. wuxiapptec.comnih.gov The strategic placement of directing groups or the use of specific catalysts can steer the reaction towards the desired regioisomer. numberanalytics.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5,6-Dichloropyridine-2-carboxylic acid |

| Lithium aluminum hydride |

| Borane-tetrahydrofuran |

| Borane-dimethyl sulfide |

| Sodium borohydride |

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group is a key site for various functionalization reactions, including oxidation, esterification, etherification, and protection.

Controlled Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the final product. For instance, milder oxidizing agents will typically yield the aldehyde, while stronger agents will lead to the carboxylic acid.

A metal-free oxidation method using 1-hydroxycyclohexyl phenyl ketone as a hydrogen transfer acceptor offers a chemoselective pathway to oxidize primary alcohols to carboxylic acids. organic-chemistry.org This method is notable for its tolerance of various functional groups, including secondary alcohols. organic-chemistry.org Photocatalytic systems, sometimes employing metalloporphyrin sensitizers, can also achieve the stepwise oxidation of alcohols to aldehydes and then to carboxylic acids using visible light and a sustainable oxidant like dioxygen. researchgate.net The selectivity of these reactions can often be controlled by adjusting the pH. researchgate.net

Esterification and Etherification Reactions

Derivatization to Alkyl Esters: Mechanistic Aspects

Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the direct condensation of carboxylic acids and alcohols to form esters. researchgate.net The mechanism of such reactions often involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the alcohol.

Ether Formation via Williamson Synthesis and Related Routes

The Williamson ether synthesis provides a classic and versatile method for preparing ethers from this compound. masterorganicchemistry.combyjus.comwikipedia.org This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile, displacing a halide or other suitable leaving group from an organohalide. byjus.comwikipedia.org To form the alkoxide from this compound, a strong base such as sodium hydride (NaH) or potassium hydride (KH) is typically used. masterorganicchemistry.com The resulting alkoxide can then be reacted with a primary alkyl halide to yield the desired ether. masterorganicchemistry.comwikipedia.org The reaction is generally carried out in solvents like acetonitrile (B52724) or N,N-dimethylformamide. byjus.com

Silylation and Other Protecting Group Strategies for Hydroxyl Groups

To prevent unwanted reactions of the hydroxyl group during multi-step syntheses, it can be temporarily protected. Silyl (B83357) ethers are among the most common and effective protecting groups for alcohols due to their ease of formation and cleavage. masterorganicchemistry.com

The hydroxyl group of this compound can be converted to a silyl ether by reacting it with a silyl chloride, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) or triethylamine. harvard.eduyoutube.com These protecting groups are stable under a variety of reaction conditions but can be readily removed when needed. masterorganicchemistry.com The most common method for deprotection is treatment with a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which selectively cleaves the silicon-oxygen bond due to the high strength of the silicon-fluoride bond. masterorganicchemistry.comharvard.edu Other protecting groups for alcohols include acetals, such as tetrahydropyranyl (THP) ethers, and benzyl (B1604629) ethers. youtube.com

Electrophilic and Nucleophilic Reactivity of the Dichloropyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution. uoanbar.edu.iq This effect is further enhanced by the two electron-withdrawing chlorine atoms. Consequently, electrophilic attack on the ring is difficult and requires harsh conditions. uoanbar.edu.iq

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms on the pyridine ring can be displaced by strong nucleophiles. The positions of the chlorine atoms (ortho and meta to the nitrogen) influence their reactivity towards nucleophilic attack. Generally, positions 2 and 4 (ortho and para to the nitrogen) are the most activated towards nucleophilic substitution in pyridines. uoanbar.edu.iq In the case of this compound, the chlorine at position 6 is expected to be more reactive towards nucleophiles than the chlorine at position 5. The reactivity can also be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net The design of covalent drugs often considers the intrinsic reactivity of electrophilic moieties with biological nucleophiles like amines. rsc.org

Nucleophilic Displacement of Halogen Atoms: Scope and Limitations

The chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions. In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a chloride ion. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the two chlorine atoms, renders the ring sufficiently electron-poor to undergo such substitutions.

The general reactivity order for halopyrimidines in SNAr reactions is C4(6) > C2 » C5. acs.org This suggests that the chlorine at the 6-position of this compound would be more reactive towards nucleophilic attack than the chlorine at the 5-position. The position of nucleophilic attack is influenced by the stability of the Meisenheimer complex, a negatively charged intermediate formed during the reaction. The nitrogen atom and the remaining chlorine atom help to stabilize this intermediate through their electron-withdrawing effects.

Common nucleophiles used in these displacement reactions include amines, alkoxides, and thiolates. For instance, the reaction with amines can lead to the formation of aminopyridine derivatives, which are important scaffolds in medicinal chemistry. However, the reaction conditions, such as the choice of solvent, base, and temperature, can significantly influence the outcome and regioselectivity of the substitution. mdpi.com For example, using a strong base like sodium hydroxide (B78521) in an alcohol solvent can lead to the formation of alkoxide ions, which can compete with other nucleophiles present in the reaction mixture, potentially leading to solvolysis products. mdpi.com

Limitations of nucleophilic displacement on this substrate can arise from steric hindrance, especially with bulky nucleophiles. The hydroxymethyl group at the 2-position, while not directly adjacent to the chlorine atoms, can influence the approach of the nucleophile. Furthermore, the possibility of multiple substitutions exists, and achieving selective monosubstitution can be challenging. Careful control of reaction stoichiometry and conditions is often necessary to favor the desired product.

Potential for Cross-Coupling Reactions at Halogenated Sites

The chlorinated positions of this compound are also prime sites for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The high reactivity of even chloro-substituted pyrimidines makes them excellent substrates for these transformations. acs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloropyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of C-C bonds and is known for its tolerance of a wide range of functional groups. nih.govresearchgate.net A variety of aryl and heteroaryl groups can be introduced at the chlorinated positions using this methodology.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the dichloropyridine with an amine. This is a key transformation for the synthesis of many biologically active compounds. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the dichloropyridine and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. This is a valuable method for introducing alkynyl moieties into the pyridine ring. The chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) has been demonstrated, highlighting the potential for selective cross-coupling at different halogenated sites. researchgate.net

The regioselectivity of these cross-coupling reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. This allows for the stepwise functionalization of the dichloropyridine ring, providing access to a diverse range of substituted pyridine derivatives.

Modulation of Pyridine Ring Reactivity by Dichloro Substitution

Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution, as discussed in section 3.2.1. The electron-withdrawing nature of the chlorine atoms stabilizes the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy for the reaction. mdpi.comwuxiapptec.com

The position of the chlorine atoms also influences the regioselectivity of reactions. In dichloropyrimidines, for example, the presence of electron-donating or electron-withdrawing groups at other positions can significantly alter the preferred site of nucleophilic attack. wuxiapptec.com Quantum mechanics calculations, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) energies, can be used to predict the reactivity and regioselectivity of nucleophilic substitutions on chlorodiazines and pyridines. wuxiapptec.com

The hydroxymethyl group at the 2-position can also modulate the reactivity of the ring. While it is an electron-donating group through resonance, its primary influence is often steric, potentially hindering reactions at the adjacent C-3 position. Furthermore, the hydroxyl group itself can participate in reactions, such as oxidation to an aldehyde or carboxylic acid, or it can be converted to a better leaving group to facilitate substitution reactions at the methyl carbon. libretexts.org

Multi-Step Synthesis and Convergent Strategies Utilizing this compound

This compound is a valuable starting material for the synthesis of more complex, functionalized pyridine-containing molecules. Its multiple reaction sites allow for its use in both linear and convergent synthetic strategies.

In a linear synthesis , the functional groups of this compound would be modified in a stepwise fashion. For example, one could first perform a selective nucleophilic substitution at the C-6 position, followed by a cross-coupling reaction at the C-5 position, and finally, modify the hydroxymethyl group.

A convergent synthesis approach would involve preparing different fragments of the target molecule separately and then coupling them together in the later stages. This compound could serve as a central scaffold. For instance, two different side chains could be introduced at the C-5 and C-6 positions through sequential and selective cross-coupling or nucleophilic substitution reactions. The hydroxymethyl group could then be used as a handle for further elaboration or to connect to another part of the molecule.

An example of a synthetic strategy could involve the initial protection of the hydroxymethyl group, followed by a regioselective Suzuki-Miyaura coupling to introduce an aryl group at the C-6 position. Subsequent Stille or Sonogashira coupling at the C-5 position would install a different functional group. Finally, deprotection and modification of the hydroxymethyl group would yield the final product. The ability to perform selective reactions at the different positions is key to the successful application of this building block in complex syntheses.

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 5,6 Dichloropyridin 2 Yl Methanol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. These techniques probe the interactions of molecules with electromagnetic radiation to reveal detailed information about atomic connectivity, chemical environment, and functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) and Spectral Assignment

In a typical ¹H NMR spectrum, one would expect to see distinct signals for the two aromatic protons on the pyridine (B92270) ring and signals corresponding to the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the methanol (B129727) group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the two chlorine atoms. In the ¹³C NMR spectrum, six distinct carbon signals would be anticipated: four for the pyridine ring carbons and one for the methylene carbon. The positions of the chlorinated carbons would be significantly shifted compared to a non-substituted pyridine ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Specific experimental FT-IR and Raman spectra for (5,6-Dichloropyridin-2-yl)methanol have not been published in the reviewed sources.

An FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and the methylene group (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically below 800 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Published UV-Vis absorption spectra detailing the electronic transitions and maximum absorption wavelengths (λmax) for this compound in various solvents could not be located. Such spectra would provide insight into the conjugated π-electron system of the dichloropyridine ring. The absorption bands are expected to be in the UV region, characteristic of pyridine derivatives.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass of a molecule, which in turn allows for the confirmation of its elemental formula. While experimental HRMS data from peer-reviewed literature is not available, predicted data for this compound (Molecular Formula: C₆H₅Cl₂NO) provides valuable information. uni.lu The predicted monoisotopic mass is 176.97482 Da. uni.lu

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, have also been calculated for various adducts. uni.lu

Table 1: Predicted HRMS Adduct Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 177.98210 |

| [M+Na]⁺ | 199.96404 |

| [M-H]⁻ | 175.96754 |

| [M+NH₄]⁺ | 195.00864 |

| [M+K]⁺ | 215.93798 |

Single Crystal X-ray Diffraction for Solid-State Structure Analysis

A search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. This technique, were it performed, would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen or chlorine atoms.

Quantum Chemical Modeling and Simulation for Molecular Properties

No specific computational studies, such as those using Density Functional Theory (DFT), focused on the molecular properties of this compound were found in the public domain. Such studies would be valuable for correlating theoretical data with experimental results. DFT calculations could predict optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), NMR chemical shifts, and electronic properties like the HOMO-LUMO energy gap, which relates to the molecule's reactivity and UV-Vis absorption characteristics.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methanol |

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a fundamental computational tool for investigating the electronic structure and geometry of molecules. By utilizing functionals such as B3LYP combined with a basis set like 6-311G(d,p), researchers can perform accurate geometry optimizations to find the most stable conformation (the global minimum on the potential energy surface) of this compound. researchgate.netsemanticscholar.org This process calculates the molecule's electronic energy and its gradient, iteratively adjusting atomic positions until a state of minimum energy is reached. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. These calculations can reveal that certain isomers, such as the E chalcones in related studies, are more stable than their Z counterparts. semanticscholar.org

HOMO-LUMO Orbital Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is pivotal in explaining the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. semanticscholar.orgnih.gov A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (most negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (most positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate potential. For this compound, the MEP surface would likely show negative potential around the nitrogen and oxygen atoms, identifying them as nucleophilic centers, and positive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.dewisc.edu This method provides detailed insights into intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de

The strength of these charge transfer interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. NBO analysis also calculates the natural atomic charges and the precise spd composition of the natural atomic hybrids, offering a clear picture of bonding and charge distribution. uni-muenchen.demalayajournal.org

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N | σ*(C-C) | High | Lone pair delocalization into antibonding orbital |

| σ (C-H) | σ*(C-Cl) | Moderate | Sigma bond delocalization |

| σ (C-C) | σ*(C-N) | Moderate | Pi-system conjugation |

Fukui Function Analysis for Local Reactivity Prediction

Fukui functions provide a powerful method for identifying the specific atoms within a molecule that are most susceptible to different types of chemical attack. researchgate.netscm.com This analysis helps predict regioselectivity by quantifying the change in electron density at a particular site when the total number of electrons in the system changes. nih.gov

Three types of condensed Fukui functions are typically calculated:

fk+ : For nucleophilic attack (measures reactivity when an electron is added).

fk- : For electrophilic attack (measures reactivity when an electron is removed).

fk0 : For radical attack.

The atom with the highest value for a given Fukui function is predicted to be the most reactive site for that type of attack. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and to simulate their electronic absorption spectra, such as UV-Vis spectra. researchgate.netresearchgate.net By calculating the excitation energies and oscillator strengths for the transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax). researchgate.net

For this compound, TD-DFT calculations could identify the primary electronic transitions, such as n → π* and π → π*, and correlate them with specific absorption bands observed in experimental spectra. nih.govresearchgate.net These calculations are often performed for the molecule in different solvents to account for solvatochromic effects. researchgate.net

Atoms in Molecules (AIM) Theory for Bonding and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) developed by Richard Bader provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. AIM analysis can define atoms within a molecule and classify the nature of the interactions between them.

The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along the path between two bonded atoms. The properties of the electron density at these points, such as the value of the density itself (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the bond. For example, a negative Laplacian (∇²ρ < 0) is characteristic of a shared-electron interaction (covalent bond), while a positive Laplacian (∇²ρ > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

Computational Investigations into the Reaction Mechanisms of this compound Remain a Field for Future Research

Despite the growing application of computational chemistry in elucidating complex reaction pathways, specific mechanistic investigations focusing on this compound through computational approaches are not yet available in published scientific literature. While computational studies have been conducted on related pyridine derivatives and general reaction types, a detailed theoretical examination of the formation, reactivity, and potential reaction mechanisms involving this compound is a niche that is yet to be explored.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for chemists to model chemical reactions, predict their outcomes, and understand their underlying mechanisms at a molecular level. Such studies can provide invaluable data on transition state geometries, activation energies, and reaction thermodynamics, offering insights that are often difficult to obtain through experimental methods alone.

For a compound like this compound, computational investigations could shed light on several key aspects:

Synthesis Mechanisms: A computational study could elucidate the step-by-step mechanism of its synthesis, for instance, via the reduction of 5,6-dichloropyridine-2-carbaldehyde or the Grignard reaction of 2,3-dichloropyridine. This would involve mapping the potential energy surface of the reaction, identifying intermediates and transition states, and calculating the associated energy barriers.

Reactivity and Reaction Pathways: Theoretical calculations could predict the most likely sites for nucleophilic or electrophilic attack on the molecule, providing a rationale for its observed reactivity. Furthermore, potential reaction pathways for its conversion into other valuable chemical entities could be explored and evaluated based on their calculated activation energies.

Spectroscopic Properties: While not strictly a mechanistic investigation, computational methods are also instrumental in predicting spectroscopic data (such as NMR and IR spectra), which can aid in the experimental characterization of the compound and its reaction products.

Although no specific studies on this compound were found, the methodologies for such an investigation are well-established. A typical computational study would involve the use of DFT with a suitable functional (e.g., B3LYP) and basis set to optimize the geometries of reactants, products, intermediates, and transition states. The calculation of vibrational frequencies would confirm the nature of these stationary points.

The absence of such research highlights a gap in the current body of scientific knowledge and presents an opportunity for future computational studies to contribute to a deeper understanding of the chemistry of this and related dichloropyridine derivatives.

Applications of 5,6 Dichloropyridin 2 Yl Methanol As a Chemical Intermediate and Research Scaffold

Precursor in Agrochemical Innovation and Development

The structural motif of (5,6-Dichloropyridin-2-yl)methanol is of significant interest in the agrochemical industry, particularly in the pursuit of new and effective herbicides. The dichloropyridine core is a key pharmacophore in several commercial agrochemicals, and the hydroxymethyl group offers a convenient handle for synthetic modification, allowing for the exploration of a wide range of derivatives.

Synthesis of Pyridinemethanol Derivatives with Bioactivity

The this compound framework is a crucial starting material for the synthesis of various pyridinemethanol derivatives that exhibit potent bioactivity. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, and halides, which in turn can be used to introduce diverse substituents and build more complex molecules. For instance, this scaffold is instrumental in the creation of novel pyridyl- or pyrimidinyl-pyrimidine derivatives, a class of compounds that has demonstrated significant herbicidal effects google.com. The synthesis of these derivatives often involves the coupling of the pyridinemethanol core with other heterocyclic systems, leading to molecules with enhanced biological efficacy.

Furthermore, the principles of rational drug design are being applied to create pyridinyl-benzothiazolone heterocyclic derivatives with the goal of developing innovative herbicides. These efforts focus on combining the pyridinemethanol scaffold with other known herbicidal pharmacophores to produce hybrid molecules with improved activity and crop selectivity nih.gov.

Design and Optimization of Herbicide Candidates

The design and optimization of herbicide candidates frequently rely on the modification of lead compounds to enhance their efficacy, selectivity, and environmental profile. This compound provides a robust platform for such optimization studies. By systematically altering the substituents on the pyridine (B92270) ring or modifying the side chain derived from the hydroxymethyl group, researchers can fine-tune the molecule's properties to achieve desired herbicidal activity.

For example, the development of novel pyrido[2,3-d]pyrimidine compounds has shown promise in yielding potent herbicides mdpi.com. The synthesis of these complex heterocyclic systems can be envisioned to start from functionalized pyridines like this compound. The structure-activity relationship (SAR) studies of these derivatives help in identifying the key structural features responsible for their herbicidal action, thereby guiding the design of more effective and selective weed control agents. The ultimate goal is to develop herbicides that can effectively control a broad spectrum of weeds while exhibiting excellent safety towards crops such as soybean, peanut, and cotton nih.gov.

Building Block in Pharmaceutical Chemistry Research

In the field of pharmaceutical chemistry, this compound is recognized as a valuable building block for the construction of novel molecular scaffolds with therapeutic potential. The pyridine ring is a common feature in many approved drugs, and the specific substitution pattern of this compound offers unique opportunities for designing new drug candidates.

Integration into Novel Drug Lead Scaffolds

The incorporation of the this compound moiety into larger, more complex molecules is a key strategy in the generation of novel drug lead scaffolds. Its dichlorinated pyridine core can serve as a rigid template to which various functional groups can be attached, allowing for the precise spatial arrangement of pharmacophoric features. This approach is exemplified by the synthesis of substituted 2-pyridinemethanol derivatives that have been identified as potent and selective inhibitors of phosphodiesterase-4 (PDE4), an important target for the treatment of inflammatory diseases ebi.ac.ukresearchgate.net.

The closely related isomer, (5,6-Dichloropyridin-3-yl)methanol, has been utilized as a novel inhibitor of the CXC chemokine receptor 3 (CXCR3) and in the synthesis of pyridine-based histone deacetylase (HDAC) inhibitors, highlighting the therapeutic potential of this class of compounds cookechem.com. These examples underscore the utility of the dichloropyridinemethanol scaffold in developing new chemical entities for a range of therapeutic targets.

Investigation of Biological Interactions and Mechanistic Binding Studies (e.g., protein-ligand interactions)

Understanding the interactions between a drug candidate and its biological target is fundamental to the drug discovery process. Derivatives of this compound are valuable tools for such investigations. The specific arrangement of chloro and hydroxymethyl substituents on the pyridine ring can significantly influence the binding affinity and selectivity of the molecule for its target protein.

Mechanistic binding studies, often employing techniques like X-ray crystallography and computational modeling, can elucidate the precise nature of these interactions. Key interactions that are frequently observed include hydrogen bonds, hydrophobic interactions, and π-stacking interactions between the ligand and amino acid residues in the protein's binding site researchgate.netnih.gov. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the dichlorinated aromatic ring can engage in various hydrophobic and stacking interactions researchgate.netnih.gov. The analysis of these protein-ligand interactions provides crucial insights for optimizing the lead compound to improve its potency and selectivity nih.govmdpi.com.

Potential for Developing Enzyme Inhibitors (via derived structures)

The this compound scaffold holds considerable promise for the development of enzyme inhibitors. As mentioned earlier, derivatives of 2-pyridinemethanol have been successfully developed as potent inhibitors of phosphodiesterase-4 (PDE4) ebi.ac.ukresearchgate.net. This demonstrates that the core structure can be effectively elaborated to fit into the active site of an enzyme and disrupt its catalytic activity.

Role in the Synthesis of Specialty Chemicals and Functional Materials

The dichloropyridine moiety is a key structural feature in numerous specialty chemicals, particularly in the agrochemical sector. Pyridine-based compounds are integral to the development of a wide range of pesticides, including herbicides, insecticides, and fungicides. researchgate.netnih.gov The specific substitution pattern of chlorine atoms on the pyridine ring can significantly influence the biological activity and selectivity of the final product.

This compound, with its distinct arrangement of chloro substituents and a functional hydroxymethyl group, serves as a valuable precursor for the synthesis of novel agrochemicals. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted to a variety of other functional groups, providing a handle for the introduction of diverse structural motifs. These subsequent modifications are crucial for fine-tuning the efficacy and safety profile of the target agrochemical. The general importance of pyridine scaffolds in agrochemicals is well-established, with numerous commercial products containing this core structure. researchgate.net

While specific examples of functional materials derived directly from this compound are not extensively documented in publicly available literature, the broader class of halogenated pyridine derivatives is utilized in the development of materials with tailored electronic and optical properties. The introduction of the dichloropyridine unit can influence properties such as thermal stability, solubility, and intermolecular interactions, which are critical for applications in areas like organic electronics and polymer science.

Contribution to Structure-Activity Relationship (SAR) Studies in Related Compound Classes

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and agrochemical research. nih.gov These studies involve the systematic modification of a lead compound's chemical structure to understand how these changes affect its biological activity. The insights gained from SAR studies are instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of new chemical entities.

Furthermore, the hydroxymethyl group at the 2-position provides a convenient point for chemical elaboration, enabling the synthesis of a library of derivatives with varying side chains. By evaluating the biological activity of these derivatives, researchers can build a comprehensive SAR model. This model can then guide the rational design of new compounds with improved properties. The study of how different substituents on the pyridine ring affect the antiproliferative activity of pyridine derivatives is an example of such SAR investigations. nih.gov

The general principles of SAR are widely applied in the development of new therapeutic agents and agrochemicals. For example, in the design of kinase inhibitors, the specific substitution pattern on a heterocyclic core, such as a pyridine, is critical for achieving high potency and selectivity. nih.gov Similarly, in the development of calcium channel blockers, SAR studies of dihydropyridine derivatives have been crucial for optimizing their activity. researchgate.net While specific SAR studies centered on this compound are not prominently reported, its structural features make it an analogous and valuable scaffold for such investigations in the broader context of pyridine-containing bioactive molecules.

Advanced Manufacturing and Process Engineering Aspects of 5,6 Dichloropyridin 2 Yl Methanol Synthesis

Optimization of Industrial-Scale Synthesis Routes for Efficiency and Sustainability

The selection and optimization of a synthesis route for the industrial-scale production of (5,6-Dichloropyridin-2-yl)methanol are critical for ensuring high efficiency, purity, and sustainability. A common strategy for synthesizing pyridine (B92270) methanols involves the reduction of the corresponding carboxylic acid or its ester derivative.

One plausible route begins with the oxidation of a suitable precursor, such as 2-methyl-5,6-dichloropyridine, to form 5,6-dichloropicolinic acid. This acid can then be reduced to the desired alcohol. An alternative involves the direct synthesis of a pyridine derivative followed by functional group manipulation. For instance, a patent for a similar compound, 2-pyridinemethanol, describes a process starting from 2-picoline, which is first oxidized to 2-pyridine nitric oxide, then acylated and hydrolyzed to the final product. google.com

The optimization of such routes on an industrial scale focuses on several key parameters:

Reaction Conditions: Temperature, pressure, and reaction time are meticulously controlled to maximize yield and minimize the formation of byproducts.

Solvent Selection: The choice of solvent is crucial for reaction efficiency, product isolation, and environmental impact. Green chemistry principles encourage the use of recyclable, non-toxic, and biodegradable solvents. unitopchemicals.com

Raw Material Stoichiometry: Precise control over the ratio of reactants is necessary to ensure complete conversion and avoid costly separation of unreacted starting materials.

Downstream Processing: Efficient purification methods, such as crystallization or chromatography, are developed to achieve the required product purity.

Sustainable manufacturing practices are increasingly integrated into process optimization. gspchem.comboazpartners.com This includes minimizing waste generation, recycling solvents and catalysts, and improving energy efficiency. unitopchemicals.com

Table 1: Comparison of Hypothetical Industrial Synthesis Routes for this compound

| Route | Starting Material | Key Steps | Potential Advantages | Potential Disadvantages | Sustainability Considerations |

| Route A | 2-methyl-5,6-dichloropyridine | 1. Oxidation to carboxylic acid2. Reduction to alcohol | Potentially high overall yield. | May require harsh oxidizing and reducing agents. | Generation of inorganic waste from oxidation/reduction steps. |

| Route B | 5,6-Dichloropicolinic acid | 1. Esterification2. Catalytic hydrogenation of ester | Milder reduction conditions, higher selectivity. | Additional esterification step. | Catalyst recycling is crucial for sustainability. |

| Route C | 2,3-Dichloropyridine | 1. Lithiation and formylation2. Reduction of aldehyde | Direct introduction of the hydroxymethyl group. | Use of organometallic reagents can be hazardous. | Requires stringent safety protocols and waste management. |

This table is illustrative and based on general principles of organic synthesis, as specific industrial process data for this compound is limited.

Catalyst Development and Performance for Key Transformations

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, particularly in the reduction of the carboxylic acid or ester intermediate. The development of highly active and selective catalysts is a continuous area of research.

For the reduction of carboxylic acids and their derivatives, several classes of catalysts are employed:

Precious Metal Catalysts: Catalysts based on palladium, platinum, and ruthenium are highly effective for the hydrogenation of carboxylic esters. chemicalbook.com They often exhibit high turnover numbers and can operate under relatively mild conditions. However, their high cost is a significant consideration for large-scale production.

Non-Precious Metal Catalysts: There is a growing interest in developing catalysts based on more abundant and less expensive metals like nickel, copper, and iron. researchgate.net While they may require more forcing reaction conditions, their lower cost makes them attractive for industrial applications.

Homogeneous and Heterogeneous Catalysts: Homogeneous catalysts offer high activity and selectivity but can be difficult to separate from the reaction mixture. Heterogeneous catalysts, while sometimes less active, are easily recovered and recycled, which is a significant advantage in industrial processes. rsc.org Recent advancements include the development of magnetically recoverable nanocatalysts for the synthesis of pyridine derivatives. rsc.org

The performance of a catalyst is evaluated based on several metrics, including:

Activity: The rate at which the catalyst converts reactants to products.

Selectivity: The ability of the catalyst to produce the desired product over side products.

Lifetime: The duration over which the catalyst maintains its activity and selectivity before requiring regeneration or replacement.

Table 2: Comparison of Catalyst Types for the Reduction of 5,6-Dichloropicolinic Acid/Ester

| Catalyst Type | Examples | Typical Performance | Advantages | Disadvantages |

| Precious Metal (Heterogeneous) | Pd/C, PtO₂, Ru/C | High activity, high selectivity, mild conditions. | High efficiency, good for clean reactions. | High cost, potential for leaching. |

| Non-Precious Metal (Heterogeneous) | Raney Ni, Cu-based catalysts | Moderate to high activity, may require higher temperatures/pressures. | Lower cost, abundant materials. | Lower selectivity, potential for metal contamination of the product. |

| Homogeneous Catalysts | Rh-phosphine complexes | Very high activity and selectivity. | Excellent control over reaction, high turnover numbers. | Difficult to separate and recycle, potential for product contamination. |

| Biocatalysts | Enzymes (e.g., alcohol dehydrogenases) | High selectivity, mild conditions (aqueous, room temp). | Environmentally benign, highly specific. | Limited substrate scope, potential for enzyme denaturation. |

This table provides a general comparison. The optimal catalyst would be determined through process development and optimization studies.

Process Safety and Environmental Considerations in Large-Scale Production

The large-scale production of this compound necessitates a robust process safety management (PSM) program and careful consideration of environmental impact. doe.gov The presence of chlorinated compounds and the use of potentially hazardous reagents require stringent safety protocols. jubilantingrevia.comfishersci.com

Process Safety:

Hazard Identification and Risk Assessment: A thorough analysis of potential hazards, such as the handling of corrosive acids, flammable solvents, and toxic intermediates, is essential.

Containment and Engineering Controls: The use of closed-system reactors, proper ventilation, and secondary containment can minimize the risk of exposure and accidental releases. fishersci.com

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory for all personnel involved in the manufacturing process. jubilantingrevia.com

Emergency Preparedness: A detailed emergency response plan, including procedures for spills, fires, and medical emergencies, must be in place.

Environmental Considerations:

Waste Management: The production of specialty chemicals often generates waste streams that must be managed responsibly. unitopchemicals.com This includes the treatment of acidic and basic aqueous waste, the disposal of spent catalysts, and the management of solvent waste.

Solvent and Catalyst Recycling: To enhance sustainability and reduce costs, processes should be designed to allow for the recovery and reuse of solvents and catalysts.

Air Emissions: Volatile organic compounds (VOCs) and other air pollutants must be controlled through the use of scrubbers, condensers, or other abatement technologies.

Green Chemistry Principles: The adoption of green chemistry principles, such as atom economy and the use of less hazardous chemicals, can significantly reduce the environmental footprint of the manufacturing process. gspchem.com

Economic Feasibility and Cost-Benefit Analysis of Production Methods

The economic viability of manufacturing this compound is dependent on a comprehensive cost-benefit analysis of the chosen production method. The market for pyridine and its derivatives is influenced by factors such as raw material costs and demand from end-use industries like pharmaceuticals and agrochemicals. imarcgroup.commarketsandmarkets.com

Key Cost Drivers:

Catalyst: The cost of the catalyst, particularly if it is a precious metal, can be significant. Catalyst lifetime and recyclability are critical economic factors.

Energy Consumption: The energy required for heating, cooling, and separations contributes to the operating costs.

Labor and Capital Costs: The cost of skilled labor and the capital investment for the manufacturing facility are important considerations.

Waste Disposal: The cost of treating and disposing of waste streams can be substantial, especially for hazardous materials.

A cost-benefit analysis would compare different synthesis routes, weighing the potential for higher yields and purity against the costs of raw materials, energy, and waste management. For specialty chemicals, the final selling price is often determined by the value it adds in its end application, which can justify a more expensive but highly efficient and selective manufacturing process. acs.orgresearchgate.net

Table 3: Qualitative Cost-Benefit Analysis of Hypothetical Production Methods

| Production Method | Key Cost Factors | Potential Benefits | Economic Feasibility Assessment |

| Route A (Oxidation/Reduction) | Cost of oxidizing and reducing agents, waste disposal costs. | Potentially lower raw material cost if starting material is inexpensive. | May be economically viable if yields are high and waste treatment costs are manageable. |

| Route B (Catalytic Hydrogenation) | High catalyst cost (if precious metal), initial capital for hydrogenation equipment. | Higher selectivity, milder conditions leading to lower energy costs, catalyst recyclability. | Often preferred for high-value products due to higher efficiency and cleaner process. |

| Route C (Organometallic) | Cost of organometallic reagents, stringent safety infrastructure. | Fewer steps, potentially high atom economy. | Generally more expensive and complex for large-scale production, may be suitable for smaller quantities of high-value products. |

This table presents a qualitative analysis. A quantitative economic model would be required for a definitive assessment.

Future Research Trajectories and Interdisciplinary Opportunities for 5,6 Dichloropyridin 2 Yl Methanol

Expanding Synthetic Methodology to Access Diverse Derivatives

Future research into (5,6-Dichloropyridin-2-yl)methanol is poised to significantly benefit from the expansion of synthetic methodologies to create a diverse library of its derivatives. This will unlock the potential to fine-tune its properties for various applications. Key areas for exploration include the derivatization of the hydroxyl group, and strategic substitutions on the pyridine (B92270) ring.

Derivatization of the Hydroxymethyl Group:

The primary alcohol functionality of this compound is a prime target for a variety of chemical transformations. Standard reactions such as esterification and etherification can be employed to introduce a wide array of functional groups, thereby altering the molecule's steric and electronic properties. For instance, Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, could be used to synthesize a range of esters. Similarly, the Williamson ether synthesis, where the alcohol is first converted to an alkoxide and then reacted with an alkyl halide, offers a pathway to a diverse set of ethers. The exploration of these well-established reactions with a broad scope of reagents will be crucial in generating a library of derivatives for further screening.

| Reaction Type | Reagents | Potential Products |

| Esterification | Carboxylic Acids, Acid Catalysts | Aryl and Alkyl Esters |

| Etherification | Alkyl Halides, Strong Base | Aryl and Alkyl Ethers |

Substitution and Cross-Coupling Reactions on the Pyridine Ring:

The two chlorine atoms on the pyridine ring of this compound present significant opportunities for derivatization through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions . The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms, facilitates SNAr reactions with various nucleophiles such as amines, thiols, and alkoxides. This would allow for the introduction of a wide range of substituents at the 5- and 6-positions.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, offer a powerful tool for the formation of new carbon-carbon bonds. Research into the selective coupling at either the C5 or C6 position will be a key challenge and a significant area of investigation. The development of ligand-controlled methodologies could provide the necessary selectivity to access a wider range of tailored derivatives.

Advanced Computational Design and Materials Science Applications

The advancement of computational chemistry provides a powerful avenue for the in silico design and prediction of the properties of this compound and its derivatives, paving the way for their application in materials science.

Computational Property Prediction:

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies can provide valuable insights into its molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and dipole moment. This information is crucial for predicting its reactivity in various chemical transformations and for understanding its potential intermolecular interactions. For a similar molecule, 2,3-Dichloropyridine, DFT studies have already provided insights into its reactive nature and vibrational properties.

Design of Novel Materials:

The unique structural features of this compound make it an attractive building block for the design of novel functional materials. The pyridine nitrogen and the hydroxyl group can act as coordination sites for metal ions, making it a potential ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs) . Research has shown that dichloropyridine derivatives can be incorporated into MOFs, suggesting that this compound could also be utilized in this context. The resulting materials could exhibit interesting properties such as porosity, catalysis, and luminescence.

Furthermore, the ability of the molecule to participate in hydrogen bonding and other non-covalent interactions can be exploited in the design of supramolecular assemblies and liquid crystals. Computational modeling can be used to predict the crystal packing and self-assembly behavior of its derivatives, guiding the experimental efforts towards the synthesis of materials with desired architectures and properties.

| Application Area | Potential Role of this compound | Desired Properties |

| Metal-Organic Frameworks | Ligand | Porosity, Catalytic Activity |

| Supramolecular Chemistry | Building Block | Self-Assembly, Host-Guest Chemistry |

| Liquid Crystals | Mesogen Core | Anisotropic Properties |

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

To accelerate the discovery of new derivatives of this compound with desired properties, the integration of high-throughput experimentation (HTE) and automated synthesis platforms is a crucial future direction.

HTE allows for the rapid screening of a large number of reaction conditions in parallel, using miniaturized reaction formats. This approach can be applied to optimize the synthetic routes for the derivatization of this compound, including the esterification, etherification, SNAr, and cross-coupling reactions mentioned earlier. By systematically varying parameters such as catalysts, ligands, solvents, and temperature, optimal conditions for the synthesis of a diverse library of derivatives can be quickly identified.

Automated synthesis platforms can then be utilized to synthesize these libraries in a programmable and efficient manner. This will not only increase the throughput of derivative synthesis but also improve the reproducibility and reduce the amount of manual labor required. The generated libraries of compounds can then be screened for their biological or material properties, accelerating the discovery of new lead compounds or functional materials.

Exploration of Unconventional Reactivity and Catalytic Cycles

Beyond the more conventional synthetic transformations, future research should also focus on exploring the unconventional reactivity of this compound and its potential applications in novel catalytic cycles.

The presence of multiple reactive sites on the molecule—the hydroxyl group, the two C-Cl bonds, and the pyridine ring itself—could lead to novel and unexpected chemical transformations under specific reaction conditions. For example, the development of catalytic systems that can selectively activate one C-Cl bond over the other would open up new avenues for sequential functionalization. Research into unconventional site-selectivity in palladium-catalyzed cross-couplings of dichloroheteroarenes has already demonstrated the feasibility of such selective transformations.

Furthermore, derivatives of this compound could be designed to act as novel ligands for transition metal catalysis. The coordination of the pyridine nitrogen and a functional group introduced at the hydroxymethyl position could create a bidentate ligand with unique electronic and steric properties. These new ligands could then be screened for their efficacy in a variety of catalytic reactions, potentially leading to the discovery of new and more efficient catalytic systems.

Collaborative Research Initiatives in Medicinal and Agrochemical Sciences

The structural motifs present in this compound are of significant interest in both medicinal and agrochemical sciences. Pyridine and its derivatives are prevalent in a wide range of pharmaceuticals and agrochemicals. Therefore, collaborative research initiatives between synthetic chemists, medicinal chemists, and agrochemical scientists will be essential to fully exploit the potential of this compound.

In medicinal chemistry , derivatives of this compound could be synthesized and screened for a variety of biological activities. The pyridine scaffold is a well-known pharmacophore, and the introduction of different functional groups could lead to the discovery of new drug candidates with improved efficacy and selectivity.

In the agrochemical sector , pyridine-containing compounds are widely used as herbicides, insecticides, and fungicides. Derivatives of this compound could be evaluated for their potential as new agrochemicals with novel modes of action. Collaborative efforts will be crucial for the design, synthesis, and biological evaluation of these new compounds, as well as for understanding their structure-activity relationships.

Q & A

Q. What are the common synthetic routes for preparing (5,6-Dichloropyridin-2-yl)methanol in laboratory settings?

Methodological Answer:

- Substitution Reactions : Start with a pyridine precursor (e.g., 2-chloropyridine) and introduce chlorine atoms at positions 5 and 6 via electrophilic substitution. Use catalysts like Pd/C or CuCl₂ to enhance regioselectivity .

- Hydroxymethylation : Attach the methanol group at position 2 through nucleophilic substitution or reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) .

- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate high-purity product .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR chemical shifts (e.g., pyridine ring protons at δ 7.5–8.5 ppm, hydroxymethyl protons at δ 4.5–5.0 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- X-ray Crystallography : Resolve crystal structures using SHELX software to validate bond lengths and angles .

Advanced Research Questions

Q. What strategies resolve contradictory reports on the biological activity of this compound derivatives?

Methodological Answer: